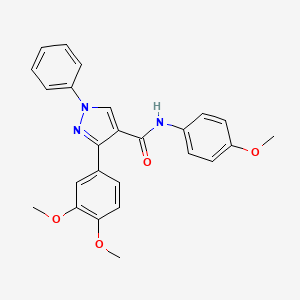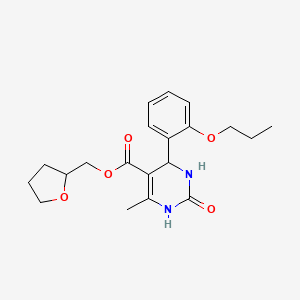
6-chloro-7-(1-methyl-2-oxopropoxy)-4-phenyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-7-(1-methyl-2-oxopropoxy)-4-phenyl-2H-chromen-2-one, also known as Clomazone, is a herbicide that is widely used in agriculture to control weeds in crops such as soybean, cotton, and corn. It was first introduced in the 1970s and has since become a popular choice for farmers due to its effectiveness and low toxicity. In
Mecanismo De Acción
6-chloro-7-(1-methyl-2-oxopropoxy)-4-phenyl-2H-chromen-2-one works by inhibiting the biosynthesis of carotenoids, which are essential pigments for photosynthesis and plant growth. This leads to the accumulation of toxic intermediates and the subsequent death of the plant. 6-chloro-7-(1-methyl-2-oxopropoxy)-4-phenyl-2H-chromen-2-one has also been shown to have other effects on plant physiology, such as the inhibition of root growth and the induction of oxidative stress.
Biochemical and Physiological Effects:
In addition to its herbicidal properties, 6-chloro-7-(1-methyl-2-oxopropoxy)-4-phenyl-2H-chromen-2-one has been shown to have other biochemical and physiological effects. It has been reported to have anti-inflammatory and antioxidant properties, as well as the ability to modulate the immune system. 6-chloro-7-(1-methyl-2-oxopropoxy)-4-phenyl-2H-chromen-2-one has also been shown to have effects on the metabolism of lipids and carbohydrates, and on the expression of genes involved in various cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-chloro-7-(1-methyl-2-oxopropoxy)-4-phenyl-2H-chromen-2-one is a useful tool for studying plant physiology and biochemistry, as it provides a specific and potent inhibitor of carotenoid biosynthesis. However, it has some limitations as well, such as its low solubility in water and its potential toxicity to non-target organisms. Careful handling and disposal are necessary to ensure safety in the laboratory.
Direcciones Futuras
There are many potential future directions for research on 6-chloro-7-(1-methyl-2-oxopropoxy)-4-phenyl-2H-chromen-2-one. One area of interest is its potential use as a therapeutic agent for the treatment of cancer and neurodegenerative diseases. Further studies are needed to elucidate its mechanism of action and to optimize its efficacy and safety. Another area of research is the development of new herbicides based on the structure of 6-chloro-7-(1-methyl-2-oxopropoxy)-4-phenyl-2H-chromen-2-one, which may have improved properties such as increased selectivity and reduced toxicity. Finally, there is a need for continued research on the environmental impact of 6-chloro-7-(1-methyl-2-oxopropoxy)-4-phenyl-2H-chromen-2-one and other herbicides, and for the development of sustainable agricultural practices that minimize the use of these chemicals.
Métodos De Síntesis
6-chloro-7-(1-methyl-2-oxopropoxy)-4-phenyl-2H-chromen-2-one is synthesized through a multi-step process involving the condensation of 4-phenylcoumarin with chloroacetyl chloride, followed by reaction with methyl isobutyrate and sodium methoxide. The final product is purified through recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
6-chloro-7-(1-methyl-2-oxopropoxy)-4-phenyl-2H-chromen-2-one has been extensively studied for its herbicidal properties and its effects on plant growth and development. It has also been investigated for its potential use in the treatment of certain diseases such as cancer and Alzheimer's disease. 6-chloro-7-(1-methyl-2-oxopropoxy)-4-phenyl-2H-chromen-2-one has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to have neuroprotective effects in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
6-chloro-7-(3-oxobutan-2-yloxy)-4-phenylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClO4/c1-11(21)12(2)23-18-10-17-15(8-16(18)20)14(9-19(22)24-17)13-6-4-3-5-7-13/h3-10,12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZBZHKRMPYPASA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)OC1=C(C=C2C(=CC(=O)OC2=C1)C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-7-[(3-oxobutan-2-YL)oxy]-4-phenyl-2H-chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-iodophenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5204367.png)
![4-(1-methyl-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoic acid](/img/structure/B5204378.png)
![N-(3,4-dimethyl-5-isoxazolyl)-4-{[(2-oxocyclohexylidene)methyl]amino}benzenesulfonamide](/img/structure/B5204385.png)

![N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5204399.png)
![methyl 3-({4-[allyl(methylsulfonyl)amino]benzoyl}amino)-2-methylbenzoate](/img/structure/B5204400.png)
![4-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}-1-methyl-2-piperazinone](/img/structure/B5204406.png)
![2,5-dichloro-N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5204412.png)

![N-(4-fluorophenyl)-1-[3-(1-methylcyclopropyl)propanoyl]-3-piperidinamine](/img/structure/B5204431.png)
![3-{2-bromo-5-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}-2-(3-fluorophenyl)acrylonitrile](/img/structure/B5204445.png)

![4-[(2-chlorobenzyl)thio]-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5204451.png)
![1-[2-(allyloxy)benzyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B5204456.png)